molecular formula C9H13N5O3 B15214101 2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol CAS No. 876373-81-8

2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol

Cat. No.: B15214101
CAS No.: 876373-81-8
M. Wt: 239.23 g/mol
InChI Key: PMNMTPDPTCQUJU-UHFFFAOYSA-N
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Description

2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol typically involves the reaction of a purine derivative with an appropriate alcohol. One common method involves the use of 2-amino-6-methoxypurine as a starting material, which is then reacted with ethylene glycol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, advanced catalytic systems, and continuous flow reactors to enhance efficiency and scalability. The purification process often involves techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized purine compounds.

Scientific Research Applications

2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethanol: This compound is similar in structure but contains an oxo group instead of a methoxy group.

    2-((2-Amino-6-chloro-9H-purin-9-yl)methoxy)ethanol: This compound has a chloro group in place of the methoxy group.

Uniqueness

2-((2-Amino-6-methoxy-9H-purin-9-yl)methoxy)ethanol is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Biological Activity

2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol, also known as a purine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides and has implications in antiviral and anticancer therapies.

  • Molecular Formula : C13H20N6O4
  • Molecular Weight : 324.34 g/mol
  • IUPAC Name : 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its antiviral and anticancer properties. Several studies have reported its efficacy against various cell lines and pathogens.

Antiviral Activity

Research indicates that derivatives of purines exhibit antiviral properties, particularly against herpes simplex virus (HSV) and other viral infections. The compound's structure allows it to interfere with nucleic acid synthesis, which is crucial for viral replication.

Case Study: Antiviral Efficacy
A study demonstrated the effectiveness of related purine compounds against HSV, showing a significant reduction in viral load in treated cell cultures compared to controls. The mechanism involves inhibition of viral DNA polymerase, which is essential for viral replication.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Table 1: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)
MDA-MB-2314.98 - 14.65
HepG22.43 - 7.84

These results suggest that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards non-cancerous cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural substrates, it competes with nucleotides during DNA/RNA synthesis.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound to enhance its biological activity and reduce side effects.

Molecular Modeling Studies

Molecular docking studies have shown that the compound binds effectively to target enzymes involved in DNA replication and repair processes, providing insights into its mechanism as an antiviral and anticancer agent.

Properties

CAS No.

876373-81-8

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-[(2-amino-6-methoxypurin-9-yl)methoxy]ethanol

InChI

InChI=1S/C9H13N5O3/c1-16-8-6-7(12-9(10)13-8)14(4-11-6)5-17-3-2-15/h4,15H,2-3,5H2,1H3,(H2,10,12,13)

InChI Key

PMNMTPDPTCQUJU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2COCCO)N

Origin of Product

United States

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